Benzyl (1-propylpiperidin-4-yl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (1-propylpiperidin-4-yl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 1-propylpiperidine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as distillation or recrystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-propylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Benzyl (1-propylpiperidin-4-yl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of benzyl (1-propylpiperidin-4-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. The benzyl group and the piperidine ring play crucial roles in its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the piperidine ring.
Propyl carbamate: Similar structure but lacks the benzyl group.
Piperidinyl carbamate: Similar structure but lacks the propyl group.
Uniqueness
Benzyl (1-propylpiperidin-4-yl)carbamate is unique due to the presence of both the benzyl group and the piperidine ring, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C16H24N2O2 |
---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
benzyl N-(1-propylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C16H24N2O2/c1-2-10-18-11-8-15(9-12-18)17-16(19)20-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,17,19) |
InChI Key |
SVYDXALQFXWHPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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